2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one
Description
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a pyrazole ring fused to a dihydropyrimidinone core. Its molecular formula is C₁₀H₁₄N₅O, with a molecular weight of 226.26 g/mol . The compound is characterized by a 5-amino-3-methylpyrazole moiety substituted at position 1 of the pyrimidinone ring, along with methyl groups at positions 3 and 5. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry for targeting enzymes like kinases or GTPases. It is commercially available as a building block for drug discovery, with prices ranging from €493.00 (100 mg) to €1,250.00 (1 g) .
Properties
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-3,6-dimethylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-6-5-9(16)14(3)10(12-6)15-8(11)4-7(2)13-15/h4-5H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOWFSKMBWZTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with a suitable pyrimidine precursor under controlled conditions. One common method involves heating the reactants in ethanol at elevated temperatures (around 100°C) for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Preliminary evaluations indicate effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings highlight the compound's potential in treating infections caused by resistant bacterial strains .
Anti-inflammatory Effects
The structural characteristics of the compound suggest possible anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various biological contexts .
Molecular Docking Studies
Computational studies have been conducted to predict the binding affinity of this compound with various biological targets. Molecular docking simulations suggest that it interacts favorably with enzymes involved in cancer progression and inflammation, indicating its potential as a multi-target therapeutic agent .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of several derivatives of pyrazolo[3,4-d]pyrimidine compounds, including our target compound. The results demonstrated significant inhibition of tumor cell proliferation through modulation of key signaling pathways.
Case Study 2: Antimicrobial Activity Assessment
Another research focused on the antimicrobial properties of derivatives synthesized from this compound. Using the disc diffusion method, several derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one, we compare it with structurally analogous compounds (Table 1).
Table 1: Structural and Functional Comparison of Analogous Pyrazolyl-Pyrimidinone Derivatives
Key Observations:
Substituent Effects on Lipophilicity: The cyclopropyl analog (CAS 1207047-57-1) exhibits higher lipophilicity (LogP ~2.1) compared to the target compound (LogP ~1.5) due to its nonpolar cyclopropyl group, which may enhance blood-brain barrier penetration .
Biological Activity :
- The thienyl-substituted compound (CAS 1171027-33-0) demonstrates enhanced binding to bacterial DNA gyrase, attributed to the sulfur atom’s electronic effects .
- The chlorophenyl variant shows sub-µM IC₅₀ values against tyrosine kinases, likely due to halogen bonding with catalytic lysine residues .
Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution between 5-amino-3-methylpyrazole and halogenated dihydropyrimidinones, a method shared with its ethyl-substituted analog (CAS 29097-00-5) . Introduction of bulky groups (e.g., chlorophenyl) requires palladium-catalyzed cross-coupling, increasing synthesis complexity .
Crystallographic Data: Structural characterization of these compounds often employs SHELXL and ORTEP-III for refinement and visualization, confirming planar pyrimidinone rings and hydrogen-bonding networks involving the 5-amino group .
Biological Activity
The compound 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one is a synthetic derivative belonging to the class of pyrimidine compounds. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections detail its structural characteristics, synthesis methods, and biological activities, supported by relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. While specific literature on this exact compound is limited, related compounds in the same class have been synthesized using various methods, including microwave-assisted synthesis and solvent-free conditions, which have shown to enhance yield and purity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyrimidine scaffold have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of related compounds on human tumor cell lines. These studies demonstrated that certain derivatives possess potent cytotoxic activity against cancer cells, suggesting potential applications in cancer therapy . The mechanism often involves the induction of apoptosis or disruption of cellular metabolism.
Anti-inflammatory Properties
Compounds with similar structures have also been noted for their anti-inflammatory activities. They may inhibit key inflammatory mediators and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .
Case Studies
Several case studies highlight the biological efficacy of compounds within this chemical class:
- Case Study on Antimicrobial Activity : A study evaluated a series of 3,4-dihydropyrimidinone derivatives against standard bacterial strains. The results indicated that modifications at specific positions significantly enhanced antimicrobial activity .
- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of pyrimidine derivatives against various cancer cell lines. Results showed that these compounds could effectively inhibit cell growth and induce apoptosis in a dose-dependent manner .
Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Cytotoxicity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | High |
| 2-(5-amino...) | Pending | Pending | Pending |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation reactions. Key steps include coupling pyrazole and dihydropyrimidinone precursors under reflux conditions with catalysts like acetic acid or DMF. Optimization involves varying reaction parameters (e.g., temperature, solvent polarity) and purification via column chromatography. For example, analogous pyrazolo-pyrimidinone derivatives were synthesized using tetrazole intermediates and characterized via NMR and mass spectrometry . Reaction conditions for related compounds highlight the importance of solvent selection (e.g., ethanol vs. THF) and stoichiometric ratios to improve yields .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Characterization employs spectroscopic techniques:
- 1H/13C NMR : To verify substituent positions and dihydropyrimidinone ring conformation.
- Mass Spectrometry (ESI-MS) : For molecular weight validation.
- HPLC-PDA : To assess purity (>95% threshold for research use).
- X-ray crystallography (if crystals are obtainable): Resolves stereochemical ambiguities. For example, a structurally similar pyridopyrimidinone derivative was confirmed via single-crystal X-ray diffraction .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies recommend storage at –20°C in inert atmospheres (argon) to prevent oxidation. Accelerated degradation studies under light, humidity, and heat (40–60°C) can identify vulnerable functional groups (e.g., the amino-pyrazole moiety). Analytical tracking via TLC or HPLC at intervals (0, 7, 30 days) quantifies degradation products. Safety data sheets for analogous compounds emphasize avoiding aqueous or protic solvents for long-term storage .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity while controlling for confounding variables?
- Methodological Answer : Use a split-split-plot design for multi-factor studies (e.g., dose-response, time-dependent effects). For example:
- Main plots : Compound concentration gradients (e.g., 0.1–100 µM).
- Subplots : Cell lines or enzyme targets (e.g., kinases vs. phosphatases).
- Sub-subplots : Replicate measurements over time.
This approach was validated in phytochemical studies to isolate treatment effects from temporal variability . Include negative controls (DMSO vehicle) and statistical power analysis to determine sample size (e.g., n ≥ 4 replicates).
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from tautomerism (e.g., keto-enol equilibria in dihydropyrimidinones) or dynamic proton exchange. Strategies include:
- Variable-temperature NMR : To freeze conformational changes (e.g., –40°C to 80°C).
- Deuterated solvent screening : Compare DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
- 2D NMR (COSY, NOESY) : Maps coupling correlations and spatial proximities. For example, NOESY cross-peaks confirmed the axial-equatorial orientation of methyl groups in a related pyrimidinone .
Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework to study:
- Environmental partitioning : LogP (octanol-water) and soil adsorption coefficients (Kd).
- Biotic/abiotic degradation : Hydrolysis (pH 4–9 buffers), photolysis (UV exposure), and microbial degradation assays.
- Trophic transfer : Bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS tissue analysis.
Long-term studies (5+ years) are recommended to monitor persistent metabolites .
Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation at pyrazole C5, alkylation at dihydropyrimidinone N3). Test in high-throughput assays (e.g., kinase inhibition, antimicrobial activity). Use QSAR models to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (ClogP) parameters with bioactivity. For example, fluorination at specific positions in pyrazolo-pyrimidinones enhanced target binding affinity by 10-fold in kinase inhibitors .
Data Contradiction Analysis Example
Scenario : Conflicting cytotoxicity results in two cell lines (e.g., IC50 = 5 µM in HeLa vs. >100 µM in HEK293).
Resolution :
Verify compound solubility and stability in culture media (HPLC monitoring).
Assess off-target effects via proteome profiling (e.g., thermal shift assays).
Cross-validate using orthogonal assays (e.g., apoptosis markers vs. ATP depletion).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
